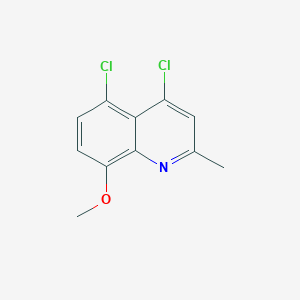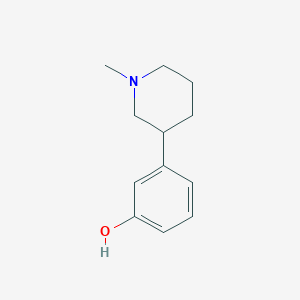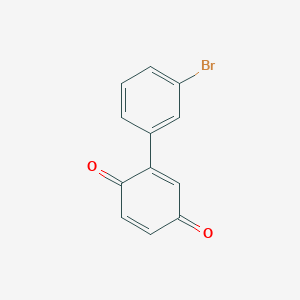![molecular formula C15H18N2O2S B12121980 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12121980.png)
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-propoxi fenil)-1,3-tiazol-2-il]propanamida es un compuesto que pertenece a la clase de derivados de tiazol Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en su estructura cíclica Este compuesto particular se caracteriza por la presencia de un grupo propoxi fenil unido al anillo de tiazol, que está conectado a un grupo propanamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(4-propoxi fenil)-1,3-tiazol-2-il]propanamida típicamente implica la reacción de 4-propoxi fenil isotiocianato con α-bromoacetofenona en presencia de una base como el carbonato de potasio La reacción procede a través de la formación de un tioamida intermedio, que sufre ciclación para formar el anillo de tiazol. El paso final implica la acilación del anillo de tiazol con cloruro de propanilo para producir el compuesto deseado .
Métodos de producción industrial
La producción industrial de este compuesto se puede lograr mediante una ruta sintética similar, con optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(4-propoxi fenil)-1,3-tiazol-2-il]propanamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiazol puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El grupo propoxi fenil puede sufrir reacciones de sustitución electrofílica, como nitración o halogenación.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nitración utilizando ácido nítrico y ácido sulfúrico, halogenación utilizando bromo o cloro en presencia de un catalizador.
Principales productos formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de derivados de tiazol reducidos.
Sustitución: Formación de derivados nitro o halogenados del grupo propoxi fenil.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de N-[4-(4-propoxi fenil)-1,3-tiazol-2-il]propanamida involucra su interacción con objetivos moleculares específicos, como enzimas y receptores El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así su función catalítica. Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando los procesos celulares como la proliferación y la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
N-(4-hidroxi fenil)propanamida: Estructura similar pero con un grupo hidroxilo en lugar de un grupo propoxi.
N-(4-metoxifenil)propanamida: Estructura similar pero con un grupo metoxi en lugar de un grupo propoxi.
N-(4-etoxifenil)propanamida: Estructura similar pero con un grupo etoxilo en lugar de un grupo propoxi.
Singularidad
N-[4-(4-propoxi fenil)-1,3-tiazol-2-il]propanamida es único debido a la presencia del grupo propoxi, que puede influir en su actividad biológica y reactividad química. El grupo propoxi puede aumentar la lipofilicidad del compuesto, lo que potencialmente mejora su capacidad para penetrar las membranas celulares e interactuar con objetivos intracelulares .
Propiedades
Fórmula molecular |
C15H18N2O2S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C15H18N2O2S/c1-3-9-19-12-7-5-11(6-8-12)13-10-20-15(16-13)17-14(18)4-2/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18) |
Clave InChI |
UHDHYLSNMHCGOV-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)

![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)

![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)



![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)


